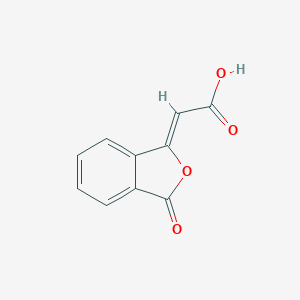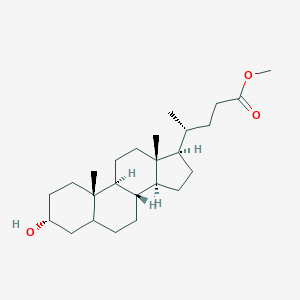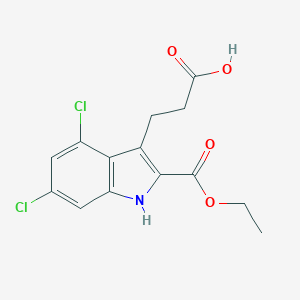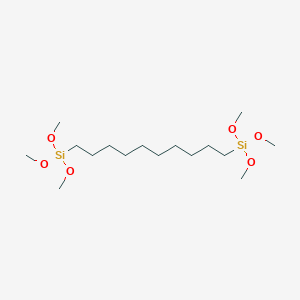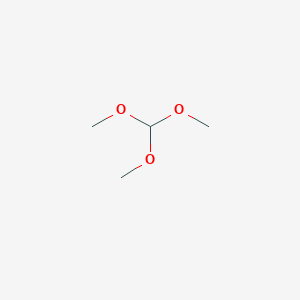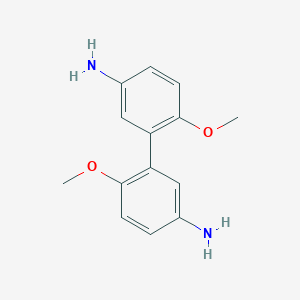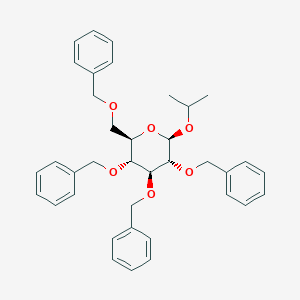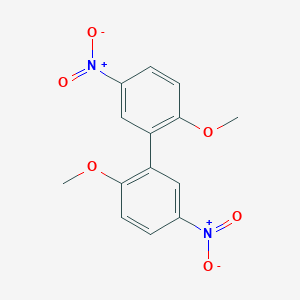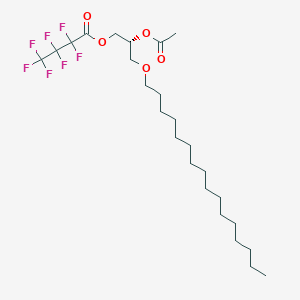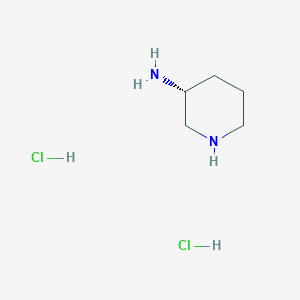![molecular formula C21H18Si B044930 4-[2-(Trimethylsilyl)ethynyl]pyrene CAS No. 600168-40-9](/img/structure/B44930.png)
4-[2-(Trimethylsilyl)ethynyl]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyrene and related compounds involves several key methodologies, including polymerization and cross-coupling reactions. Polymers with pendant pyrenyl groups, such as poly(1-(trimethylsilanylethynyl)pyrene), are synthesized using W and Ta catalysts, showing high thermal stability and unique optical properties due to molecular interactions between pyrene units (Rivera et al., 2002). Additionally, anionic polymerization techniques have been employed for the synthesis of well-defined polyacetylenes and poly(4-(3'-butynyl)styrene) using 4-(4'-trimethylsilyl-3'-butynyl)styrene as a monomer, yielding polymers with controlled molecular structures (Ishizone et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives significantly affects their physical and chemical properties. Studies on tetra substituted pyrene derivatives, including tetraethynylpyrene and its trimethylsilyl version, reveal the importance of symmetry, solvent sensitivity, and fluorescence properties, indicating a strong S0–S1 transition and high fluorescence quantum yield (Shyamala et al., 2006).
Chemical Reactions and Properties
Chemodosimeter sensors based on pyrene derivatives with trimethylsilylethynyl groups demonstrate high sensitivity and selectivity towards fluoride ions, showcasing the compound's potential in sensor applications. The interaction with fluoride ions leads to a noticeable change in absorption and fluorescent spectra, highlighting the chemical reactivity of these derivatives (Lu et al., 2011).
Physical Properties Analysis
The synthesis and study of pyrene derivatives substituted with trimethylsilyl and trimethylsilylethynyl groups have shown that these modifications can significantly influence the solid-state emission properties, making them suitable for optoelectronic applications. The introduction of these groups leads to materials with notable photoluminescence, demonstrating the impact of molecular structure on physical properties (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives, such as reactivity and stability, are closely related to their structure. Studies on the acid cleavage of trimethylsilyl derivatives of pyrene indicate specific reactivity patterns, contributing to our understanding of substituent effects in desilylation reactions and highlighting the compound's stability and reactivity under various conditions (Eaborn et al., 1972).
Applications De Recherche Scientifique
Biodegradation of Pyrene
Pyrene, a high molecular weight PAH, has been extensively studied for its biodegradation by various microorganisms. Bacteria, fungi, and cyanobacteria can degrade pyrene, using it as a carbon and energy source. This research is crucial for understanding the bioremediation of PAH-contaminated environments. Studies have identified specific bacterial phylotypes, degradation pathways, and principal biomarkers of pyrene metabolism, highlighting the potential for using multi-omics approaches to discover novel PAHs catabolic enzymes and pathways (Zada et al., 2021).
Pyrene Bioremediation with Mycobacterium Strains
Research on the bioremediation of pyrene using Mycobacterium strains has revealed that these bacteria can efficiently degrade pyrene, producing less toxic metabolites. This process is essential for mitigating the environmental impact of pyrene contamination and offers a strategy for cleaning up polluted sites. The review also discusses the degradation efficiency, formation of pyrene metabolites, and the bio-toxicity of these compounds (Qutob et al., 2022).
Environmental and Health Impacts of Styrene
Styrene, another aromatic compound, has been studied for its environmental and health impacts. While not directly related to "4-[2-(Trimethylsilyl)ethynyl]pyrene," understanding styrene's toxicology, including its acute and chronic toxicity, carcinogenicity, and effects on hepatic and extrahepatic xenobiotic-metabolizing enzymes, can provide context for the health and environmental considerations of similar compounds (Bond Ja, 1989).
Orientations Futures
“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .
Propriétés
IUPAC Name |
trimethyl(2-pyren-4-ylethynyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKVZWAXXETQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethylsilyl)ethynyl]pyrene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

